
1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives have been widely studied for their biological activities and are found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a piperazine ring attached to a pyridine ring via a piperidine ring. The pyridine rings contain nitrogen and are aromatic, contributing to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, piperazine derivatives are stable compounds. They may be soluble in organic solvents .Scientific Research Applications
Medicinal Chemistry and Receptor Binding Studies
Piperazine derivatives, including those structurally similar to the compound , have been extensively studied for their medicinal properties. For example, novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, featuring piperazine structures, have shown potent and selective adenosine A2a receptor antagonism with implications in Parkinson's disease treatment (Vu et al., 2004). This indicates the potential of piperazine derivatives in neurological disorder therapeutics.
Drug Metabolism
Research on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, reveals the complexity of drug metabolism involving piperazine derivatives (Gong et al., 2010). Understanding the metabolic pathways of these compounds is essential for drug development, particularly in ensuring efficacy and safety.
Synthetic Chemistry
The synthesis and receptor binding studies of pyrazolo[1,5-α]pyridines highlight the versatility of piperazine derivatives in creating compounds with significant receptor affinity, useful in developing new therapeutics (Guca, 2014). Moreover, the structural study of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate demonstrates the importance of piperazine derivatives in forming stable complexes with potential applications in material science and catalysis (Sheshmani et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)19-4-1-5-20(26-19)29-13-11-28(12-14-29)18-6-9-27(10-7-18)16-17-3-2-8-25-15-17/h1-5,8,15,18H,6-7,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFNOZSQNYQEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919344.png)
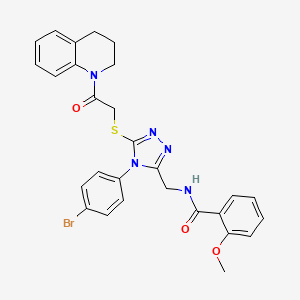

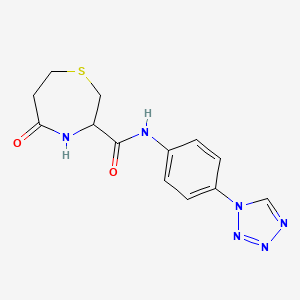

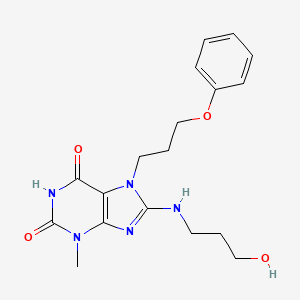
![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)
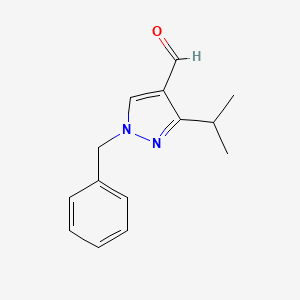
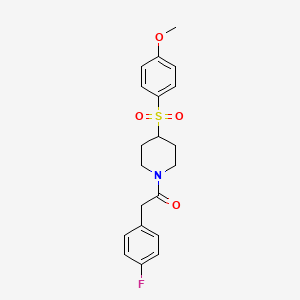


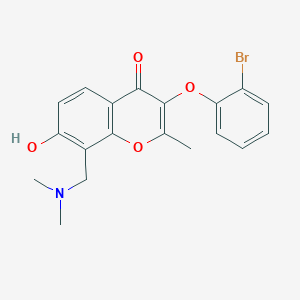
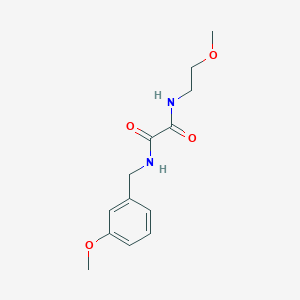
![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)